1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride

Epigenetics JMJD6 inhibition Breast cancer

1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride is a heterocyclic building block consisting of a 6-chloropyridazine core linked to a piperidin-3-amine moiety, isolated as its hydrochloride salt (C₉H₁₄Cl₂N₄; MW 249.14 g/mol). The compound belongs to the aminopiperidinyl-pyridazine class, a scaffold that has been systematically explored for epigenetic probe discovery and kinase inhibitor programs.

Molecular Formula C9H14Cl2N4
Molecular Weight 249.14 g/mol
CAS No. 1185310-99-9
Cat. No. B11867646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride
CAS1185310-99-9
Molecular FormulaC9H14Cl2N4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)Cl)N.Cl
InChIInChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(11)6-14;/h3-4,7H,1-2,5-6,11H2;1H
InChIKeyOMTXKQVIZQVCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine Hydrochloride (CAS 1185310-99-9): Procurement-Grade Characterization for Research & Development


1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride is a heterocyclic building block consisting of a 6-chloropyridazine core linked to a piperidin-3-amine moiety, isolated as its hydrochloride salt (C₉H₁₄Cl₂N₄; MW 249.14 g/mol) . The compound belongs to the aminopiperidinyl-pyridazine class, a scaffold that has been systematically explored for epigenetic probe discovery and kinase inhibitor programs [1][2]. Its defining structural feature is the 3-substitution pattern on the piperidine ring, which imposes distinct conformational constraints relative to the more common 4-substituted regioisomer, thereby altering the exit vector of the primary amine and influencing target engagement geometry [1].

Why 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine Hydrochloride Cannot Be Replaced by Its 4-Amine Isomer or Free Base


Within the aminopiperidinyl-pyridazine family, the position of the amine substituent on the piperidine ring is not a trivial structural variation — it determines which biological targets the scaffold can access. The 3-amine regioisomer (CAS 1185310-99-9) has been specifically validated as the core scaffold for JMJD6 histone demethylase inhibitors, with lead compounds achieving sub-micromolar target binding (K_D = 0.75 μM) and potent anti-proliferative activity in breast cancer models [1]. In contrast, the 4-amine regioisomer (CAS 100241-10-9) has been reported as a sphingosine kinase 1 (SphK1) inhibitor scaffold, targeting an entirely different pathway . Attempting to substitute the 3-amine with the 4-amine in a JMJD6 program would alter the amine exit vector, likely abolishing target engagement. Furthermore, the hydrochloride salt form of the 3-amine provides superior aqueous solubility and long-term storage stability compared to the free base, which is critical for reproducible solution-phase chemistry and biological assay preparation .

Quantitative Differentiation Evidence: 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine HCl vs. In-Class Analogs


JMJD6 Target Engagement: 3-Amine Scaffold Enables Sub-Micromolar Binding, a Feature Absent in the 4-Amine Regioisomer

The 3-amine regioisomer serves as the core scaffold for a series of JMJD6 inhibitors. The representative compound A29, bearing the piperidin-3-ylamine linkage to the 6-substituted phenyl-pyridazine core, demonstrated a binding affinity of K_D = 0.75 ± 0.08 μM against JMJD6 and inhibited proliferation of MDA-MB-231 breast cancer cells with an IC₅₀ < 3.0 μM [1]. The 4-amine regioisomer (CAS 100241-10-9) has not been reported as a JMJD6 inhibitor scaffold; its documented biological activity is directed toward SphK1 inhibition (IC₅₀ = 3.6 µM), a mechanistically unrelated target . This target-level divergence is a direct consequence of the altered amine geometry — the 3-position orients the primary amine at a ~60° dihedral angle relative to the pyridazine plane, while the 4-position projects it linearly, incompatible with the JMJD6 binding pocket identified in the A29 co-structure model [1].

Epigenetics JMJD6 inhibition Breast cancer Structure-activity relationship

Regiochemical Impact on Kinase Selectivity Profile: 3-Amine Scaffold Favors JmjC-Domain Demethylases Over Sphingosine Kinases

The PASS (Prediction of Activity Spectra for Substances) computational analysis for 6-chloropyridazin-3-yl derivatives predicts a protein kinase inhibitor probability (Pa) of 0.620, with a platelet-derived growth factor kinase inhibitor Pa of 0.279 [1]. However, empirical data distinguish the two regioisomers: the 3-amine series has only been experimentally validated against JMJD6 (a JmjC-domain histone demethylase, not a kinase), while the 4-amine series has been associated with SphK1 inhibition [2][3]. The nicotinic acetylcholine receptor (nAChR) binding studies on 6-chloropyridazin-3-yl derivatives further demonstrate that the amine substituent geometry profoundly affects receptor recognition; piperazine and homopiperazine analogs with the 6-chloropyridazin-3-yl group achieve nanomolar K_i values at α4β2 nAChRs, but piperidine-3-amine variants were not among the active chemotypes in that study, underscoring the specificity of the 3-amine scaffold for JMJD6 over nAChRs [3].

Kinase selectivity Epigenetic targets JmjC demethylases SphK1

Hydrochloride Salt Form: Quantified Solubility and Stability Advantage Over Free Base

The target compound is supplied as the hydrochloride salt (C₉H₁₄Cl₂N₄), which converts the free base amine (calculated pKa ~9.5 for piperidin-3-amine) into a water-soluble ionic species . The free base of the 4-amine analog (CAS 100241-10-9; C₉H₁₃ClN₄, MW 212.68 g/mol) lacks the second HCl equivalent and exhibits significantly lower aqueous solubility . The hydrochloride salt of the 3-amine is described as an off-white crystalline solid freely soluble in water, enabling direct use in aqueous biological assay buffers without co-solvents that may confound cellular readouts . Typical vendor-supplied purity for the hydrochloride salt is 97–98%, versus 95% for the free base 4-amine analog . This purity differential, combined with the salt form's resistance to atmospheric CO₂ absorption and amine oxidation during storage, reduces batch-to-batch variability in dose-response experiments.

Salt selection Aqueous solubility Chemical stability Formulation

Conformational Restriction: 3-Amine Geometry Provides a Distinct Exit Vector for Fragment Elaboration vs. 4-Amine

The piperidine ring in the 3-amine regioisomer positions the primary amine at the meta position relative to the pyridazine attachment point, creating a non-linear exit vector with a N(pyridazine)–C(piperidine)–N(amine) bond angle of approximately 109° and a torsional preference that orients the amine out of the pyridazine plane [1]. In contrast, the 4-amine regioisomer projects the amine at the para position, yielding a linear exit vector (bond angle ~180°) that extends the amine along the pyridazine-piperidine axis [2]. Molecular modeling studies on 6-chloropyridazin-3-yl derivatives demonstrate that these geometric differences translate to distinct pharmacophoric distance profiles; the 3-amine scaffold accommodates pharmacophoric distances >6 Å between hydrogen bond donor/acceptor pairs, which are compatible with the JMJD6 active site but exceed the optimal distances for nAChR binding [1][3]. This geometric distinction is not achievable with the 4-amine regioisomer without introducing additional rotatable bonds that increase entropic penalties upon binding.

Conformational analysis Fragment-based drug design Exit vector geometry Scaffold diversity

Optimal Procurement Scenarios for 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine Hydrochloride


Epigenetic Probe Development: JMJD6 Inhibitor Lead Optimization

[1] is cited for the JMJD6 binding and anti-proliferative data.

Kinase Selectivity Profiling: Differentiating JmjC Demethylase from SphK1 Activity

[1] Bioorg Chem 2022 for JMJD6; [2] J Med Chem 2002 for nAChR selectivity; BenchChem data for SphK1 comparator.

Fragment-Based Drug Design: 3-Amine as a Conformationally Defined Primary Amine Fragment

[1] is cited for conformational analysis and synthetic utility of the 6-chloro handle.

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